1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene
Description
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene is a bicyclic endoperoxide compound characterized by its unique structure, which includes two phenyl groups and a dioxabicyclo[2.2.2]octane framework.
Properties
CAS No. |
91925-45-0 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
1,4-diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C18H16O2/c1-3-7-15(8-4-1)17-11-13-18(14-12-17,20-19-17)16-9-5-2-6-10-16/h1-11,13H,12,14H2 |
InChI Key |
DTAITSZZMBGMTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C=CC1(OO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene can be synthesized through the reaction of 1,4-diphenyl-1,3-butadiene with singlet oxygen. The reaction typically occurs in the presence of a photosensitizer such as methylene blue under light irradiation. The singlet oxygen adds to the diene to form the endoperoxide structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 1,4-diphenyl-cyclopent-2-ene-cis-1,3-diol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for aromatic substitution.
Major Products
Reduction: 1,4-Diphenyl-cyclopent-2-ene-cis-1,3-diol.
Oxidation: Specific oxidation products are less commonly reported.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene involves the formation of radical ions through electron transfer processes. The compound can undergo dissociative electron transfer, leading to the cleavage of the peroxide bond and the formation of reactive intermediates. These intermediates can further react with other molecules, leading to various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene
- 1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octane
- 1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane
Uniqueness
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene is unique due to its specific bicyclic endoperoxide structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo dissociative electron transfer and form radical ions makes it particularly valuable for studying electron transfer mechanisms and radical chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
